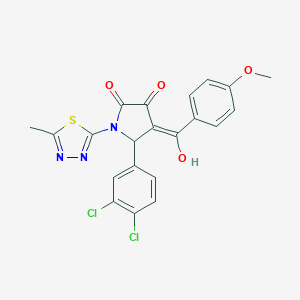
N-tert-butylquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butylquinazolin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a heterocyclic compound with a molecular formula of C12H16N2, and it is also known as 4-Amino-N-tert-butylquinazoline. This chemical compound has been synthesized using various methods, and its unique structure has made it an attractive target for scientific research. In
Applications De Recherche Scientifique
N-tert-butylquinazolin-4-amine has a wide range of potential applications in scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models. In addition, N-tert-butylquinazolin-4-amine has been studied for its potential use as a fluorescent probe for detecting metal ions in aqueous solutions.
Mécanisme D'action
The mechanism of action of N-tert-butylquinazolin-4-amine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as protein kinases and phosphatases. These enzymes play a crucial role in various cellular processes, including cell growth, division, and death. By inhibiting these enzymes, N-tert-butylquinazolin-4-amine may prevent the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
Studies have shown that N-tert-butylquinazolin-4-amine has several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. In addition, N-tert-butylquinazolin-4-amine has been shown to inhibit the activity of certain enzymes involved in the regulation of blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-tert-butylquinazolin-4-amine is its versatility in scientific research. It can be used in various fields, including cancer research, inflammation research, and metal ion detection. In addition, it is relatively easy to synthesize and can be obtained in high purity and yield. However, one of the limitations of N-tert-butylquinazolin-4-amine is its potential toxicity. Studies have shown that it can be toxic to certain cell types at high concentrations, and caution should be taken when handling this compound.
Orientations Futures
There are several future directions for the study of N-tert-butylquinazolin-4-amine. One direction is the further exploration of its anticancer properties. Studies have shown that it can inhibit the growth of various types of cancer cells, and further research is needed to determine its potential as a cancer treatment. Another direction is the development of new methods for synthesizing N-tert-butylquinazolin-4-amine. This could lead to the production of new analogs with improved properties. Finally, the use of N-tert-butylquinazolin-4-amine as a fluorescent probe for detecting metal ions could be further explored, as it has the potential to be used in various applications, including environmental monitoring and medical diagnosis.
Conclusion
N-tert-butylquinazolin-4-amine is a versatile chemical compound with potential applications in various fields of scientific research. Its unique structure and properties have made it an attractive target for study, and its potential as an anticancer agent, anti-inflammatory agent, and metal ion probe have been explored. While there are still many unanswered questions regarding its mechanism of action and potential toxicity, the future of N-tert-butylquinazolin-4-amine research looks promising.
Méthodes De Synthèse
N-tert-butylquinazolin-4-amine can be synthesized using various methods. One of the most common methods involves the reaction of 4-nitro-N-tert-butylquinazoline with hydrogen gas in the presence of a palladium catalyst. This method yields N-tert-butylquinazolin-4-amine with high purity and yield. Other methods involve the reduction of 4-nitro-N-tert-butylquinazoline with sodium dithionite or iron powder.
Propriétés
Nom du produit |
N-tert-butylquinazolin-4-amine |
|---|---|
Formule moléculaire |
C12H15N3 |
Poids moléculaire |
201.27 g/mol |
Nom IUPAC |
N-tert-butylquinazolin-4-amine |
InChI |
InChI=1S/C12H15N3/c1-12(2,3)15-11-9-6-4-5-7-10(9)13-8-14-11/h4-8H,1-3H3,(H,13,14,15) |
Clé InChI |
PMIVDVXNMLOJNN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC1=NC=NC2=CC=CC=C21 |
SMILES canonique |
CC(C)(C)NC1=NC=NC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxyethyl 4-[4-(allyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257635.png)
![2-Methoxyethyl 4-[4-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257637.png)
![(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B257639.png)
methanone](/img/structure/B257641.png)
![2-methoxyethyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(4-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257643.png)

![2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B257651.png)

![N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257654.png)


![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257659.png)

